molecular formula C15H29N3O2 B2889910 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034357-87-2

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2889910
CAS No.: 2034357-87-2
M. Wt: 283.416
InChI Key: BGGWFRCHEXBEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound classified as a piperidine carboxamide derivative, intended for research and development applications. Its structure incorporates a piperidine ring—a common pharmacophore in medicinal chemistry—functionalized with a dimethylcarboxamide group and a side chain featuring a 3,3-dimethylbutanamido moiety. This specific arrangement of functional groups is often investigated for its potential to interact with biological targets, such as enzymes or receptors. Piperidine carboxamides have been identified as a promising class of bioactive molecules in scientific discovery. For instance, related compounds within this chemical family have demonstrated potent and selective inhibitory activity against the Plasmodium falciparum proteasome, revealing a novel binding pocket and establishing the proteasome as a viable target for antimalarial drug development . The presence of the carboxamide group is a key feature in many drug-like molecules, contributing to favorable physicochemical properties and hydrogen-bonding interactions with biological targets. This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting thorough safety assessments and handling this material in accordance with all applicable local and international regulations.

Properties

IUPAC Name

4-[(3,3-dimethylbutanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)10-13(19)16-11-12-6-8-18(9-7-12)14(20)17(4)5/h12H,6-11H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGWFRCHEXBEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1CCN(CC1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the N,N-Dimethylpiperidine-1-Carboxamide Core

The synthesis begins with N,N-dimethylpiperidine-1-carboxamide , a scaffold prepared via:

  • Buchwald-Hartwig amination of 4-(bromomethyl)piperidine with dimethylamine under palladium catalysis.
  • Carboxamide installation via reaction of piperidine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine).

Example Protocol

  • 4-(Bromomethyl)piperidine hydrobromide (1.0 eq) is treated with dimethylamine (2.5 eq) in dichloromethane with Pd(OAc)₂/Xantphos, yielding N,N-dimethylpiperidine-1-carboxamide (78% yield).
  • Intermediate purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).

Introduction of the 3,3-Dimethylbutanamido Side Chain

The 4-position of the piperidine ring is functionalized through:

  • Mannich reaction : Condensation of 3,3-dimethylbutanamide with formaldehyde and the piperidine derivative under acidic conditions.
  • Amide coupling : Direct aminomethylation using 3,3-dimethylbutanoyl chloride and a methylene linker.

Optimized Coupling Conditions

Reagent Solvent Temperature Yield Reference
3,3-Dimethylbutanoyl chloride DCM 0°C → 25°C 65%
HATU/DIPEA DMF 25°C 82%

The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF significantly improves coupling efficiency compared to traditional acyl chlorides.

Final Assembly and Global Deprotection

Protective group strategies are critical for regioselective functionalization:

  • Boc protection : The piperidine nitrogen is shielded with a tert-butoxycarbonyl (Boc) group during side-chain installation.
  • TFA-mediated deprotection : Final cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (92% yield).

Optimization Challenges and Solutions

regioselectivity in Piperidine Functionalization

Competing reactions at the 3- and 4-positions of the piperidine ring necessitate precise control:

  • Steric directing groups : Bulkier substituents at position 3 (e.g., 3,3-dimethyl) enhance 4-position selectivity.
  • Catalytic systems : Pd/Ruphos catalysts enable selective C–N bond formation at the 4-position (Table 1).

Table 1: Impact of Catalysts on 4-Position Selectivity

Catalyst System Selectivity (4:3) Yield Reference
Pd(OAc)₂/Xantphos 8:1 78%
Ruphos/Pd₂(dba)₃ 12:1 85%

Amidation Efficiency and Byproduct Mitigation

Side reactions during amide bond formation (e.g., over-acylation) are minimized by:

  • Low-temperature coupling : Gradual addition of acyl chlorides at 0°C reduces dimerization.
  • Scavenging agents : Use of polymer-bound sulfonic acid resins to sequester excess HCl.

Industrial-Scale Considerations

Purification Techniques

  • Crystallization : The final compound is recrystallized from ethanol/water (4:1) to ≥99% purity.
  • Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) resolves regioisomeric impurities.

Green Chemistry Approaches

Recent advances emphasize solvent substitution:

  • Cyclopentyl methyl ether (CPME) : Replaces dichloromethane in coupling steps, reducing environmental impact.
  • Enzymatic amidation : Lipase-catalyzed reactions under aqueous conditions (pilot-scale, 68% yield).

Analytical Characterization

Critical quality attributes are verified via:

  • NMR spectroscopy : ¹H NMR (CDCl₃) δ 1.02 (s, 9H, C(CH₃)₃), 2.28 (s, 6H, N(CH₃)₂).
  • HPLC-MS : Retention time 6.8 min (C18), m/z 283.4 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions

    Substitution: Alkyl halides, acyl halides; presence of a base or catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or piperidines

Scientific Research Applications

4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight Functional Groups Key Features
Target Compound Piperidine-1-carboxamide 4-((3,3-dimethylbutanamido)methyl), N,N-dimethyl Not provided Carboxamide, aliphatic amide High lipophilicity due to branched alkyl chain
4-(4-Chloro-2-oxo-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Piperidine-1-carboxamide Benzodiazol, 4-iodophenyl Not provided Carboxamide, aromatic heterocycle Enhanced aromaticity; potential for π-π interactions
3-Amino-N,N-dimethylpiperidine-1-carboxamide dihydrochloride Piperidine-1-carboxamide 3-Amino, N,N-dimethyl 244.17 Carboxamide, amine Polar amino group improves solubility
4-((3-(3,4-Dimethoxybenzyl)ureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide Piperidine-1-carboxamide Ureido-methyl, 4-fluorophenyl 444.5 Carboxamide, urea Ureido group enhances hydrogen-bonding capacity

Key Findings :

  • Branched Aliphatic Chains (Target Compound vs. ): The 3,3-dimethylbutanamido group in the target compound and 2-[4-(3,3-dimethylbutanamido)-1H-pyrazol-1-yl]acetic acid () introduces steric bulk and lipophilicity, which may improve membrane permeability compared to polar substituents like amino groups () .
  • Aromatic vs. Aliphatic Substituents : The benzodiazol and iodophenyl groups in ’s compound likely enhance target binding through aromatic stacking but may reduce metabolic stability compared to the aliphatic dimethylbutanamido group .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability: N,N-Dimethyl groups on the carboxamide (target compound) may resist N-demethylation, a common metabolic pathway observed in compounds like 5-(dimethyltriazeno)imidazole-4-carboxamide (DIC, –5). DIC undergoes hepatic N-demethylation via cytochrome P450 enzymes, producing reactive metabolites . The target compound’s branched alkyl chain could further shield it from oxidative metabolism.
  • Solubility: The dihydrochloride salt form of 3-amino-N,N-dimethylpiperidine-1-carboxamide () demonstrates improved aqueous solubility compared to neutral carboxamides, suggesting that salt formation could optimize the target compound’s bioavailability .

Biological Activity

The compound 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H26N2O
  • Molecular Weight: 242.37 g/mol

Research indicates that compounds like This compound may interact with various neurotransmitter systems. Specifically, piperidine derivatives are known to modulate opioid receptors, potentially acting as antagonists or agonists depending on their structural modifications.

Opioid Receptor Interaction

Piperidine derivatives have been studied for their ability to selectively bind to opioid receptors. For instance, studies on similar compounds have demonstrated high affinity for mu (μ), kappa (κ), and delta (δ) opioid receptors, which are critical in pain modulation and reward pathways . The selectivity and binding affinity of these compounds can significantly influence their therapeutic efficacy and side effect profiles.

Pharmacological Profile

The biological activity of This compound includes:

  • Analgesic Effects: Potential use in pain management through modulation of opioid receptors.
  • Anti-inflammatory Properties: Similar compounds have shown effectiveness in reducing inflammation by inhibiting pathways associated with cytokine release .
  • CNS Activity: The compound may exhibit central nervous system effects, influencing mood and anxiety disorders through its interaction with neurotransmitter systems.

Study 1: Opioid Receptor Antagonism

A study investigated a related piperidine compound's effects on gastrointestinal motility disorders. The findings suggested that the compound acted as a selective mu receptor antagonist, which could be beneficial in treating conditions like postoperative ileus .

Study 2: Anti-inflammatory Activity

In another study focusing on the anti-inflammatory properties of piperidine derivatives, it was found that these compounds could inhibit TNF-alpha-induced NF-kB activation. This mechanism is crucial for managing chronic inflammatory diseases .

Table 1: Comparative Binding Affinity of Piperidine Derivatives

Compound NameMu Receptor Ki (nM)Kappa Receptor Ki (nM)Delta Receptor Ki (nM)
This compoundTBDTBDTBD
LY246736 (Alvimopan)0.77404.4
JDTicTBDTBDTBD

Note: TBD = To Be Determined based on specific experimental data.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide to ensure high purity and yield?

  • Methodology : Multi-step synthesis involving amide coupling (e.g., using carbodiimide coupling agents) and piperidine functionalization. Key steps include:

  • Reaction condition control : Temperature (e.g., 0–5°C for exothermic steps), solvent selection (e.g., DMF for solubility), and catalyst optimization (e.g., N-methylpiperidine to minimize racemization) .
  • Purification : Column chromatography or preparative HPLC to isolate intermediates and final product, with purity validated by NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amide bond formation, methyl group integration, and piperidine ring conformation .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (±1 ppm accuracy) and detect impurities .
  • HPLC with UV/ELSD detection : For quantifying purity (>95%) and monitoring degradation products under stressed conditions (e.g., heat, light) .

Q. What are the preliminary biological targets for this compound based on structural analogs?

  • Methodology : Computational docking studies using piperidine-carboxamide derivatives as templates suggest potential interactions with:

  • GPCRs (e.g., cannabinoid CB1 receptors, due to piperidine’s role in antagonist binding ).
  • Enzymes (e.g., kinases or proteases, via the amide group’s hydrogen-bonding capacity ).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .
  • Dose-response reevaluation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement .

Q. What strategies mitigate crystallography challenges when determining the 3D structure of this compound?

  • Methodology :

  • Co-crystallization with stabilizing partners : Use protein targets (e.g., serum albumin) to improve crystal lattice formation .
  • Low-temperature X-ray diffraction : To reduce thermal motion artifacts in flexible regions (e.g., the dimethylbutanamido side chain) .

Q. How does the 3,3-dimethylbutanamido substituent influence the compound’s conformational stability and binding kinetics?

  • Methodology :

  • Molecular dynamics simulations : Compare free energy landscapes of substituted vs. unsubstituted analogs to quantify steric effects on piperidine ring flexibility .
  • Isothermal titration calorimetry (ITC) : Measure entropy-driven vs. enthalpy-driven binding to targets (e.g., receptors) .

Q. What computational models predict the compound’s ADMET properties, and how can they be experimentally validated?

  • Methodology :

  • In silico tools : SwissADME or QikProp for predicting logP (hydrophobicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Validation : Parallel artificial membrane permeability assay (PAMPA) and hepatic stability tests in human hepatocytes .

Key Challenges and Recommendations

  • Bioactivity Variability : Structural analogs show rapid in vivo clearance; consider PEGylation or prodrug strategies to enhance half-life .
  • Stereochemical Complexity : Use chiral HPLC to resolve enantiomers, which may exhibit divergent biological activities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.